molecular formula C21H24O4 B162949 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid CAS No. 80489-90-3

2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid

Cat. No.: B162949
CAS No.: 80489-90-3
M. Wt: 340.4 g/mol
InChI Key: CTNFTPUIYFUXBE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amorfrutin A, also known as Amorfrutin 1 or 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid, primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

Amorfrutin A acts as a selective modulator of the PPARγ receptor . It interacts with PPARγ, leading to the modulation of its activity. This interaction results in the stimulation of PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ .

Biochemical Pathways

The primary biochemical pathway affected by Amorfrutin A is the PPAR signaling pathway . The activation of PPARγ by Amorfrutin A leads to a cascade of downstream effects, including the modulation of inflammation and mitochondrial status . It also influences the proliferation potential of cells in a PPARγ-dependent manner .

Result of Action

Amorfrutin A has been shown to have neuroprotective effects, protecting brain neurons from hypoxic and ischemic damage . It inhibits inflammation, normalizes mitochondrial status, and controls the proliferation potential of cells . Interestingly, the effect of Amorfrutin A on the proliferation potential and mitochondrial function of cells is opposite to its stimulatory effect on neuronal survival, as evidenced by increased neuronal viability and reduced neurodegeneration .

Action Environment

The action of Amorfrutin A is influenced by the environment in which it is present. For instance, hypoxic or ischemic conditions can affect the compound’s efficacy

Biochemical Analysis

Biochemical Properties

Amorfrutin A is a selective modulator of the PPARγ receptor . It binds to PPARγ with a Ki of 0.236 µM and activates a PPARγ gene reporter assay with an EC50 value of 0.458 µM . The activation of PPARγ by Amorfrutin A results in selective gene expression and physiological profiles .

Cellular Effects

Amorfrutin A has been shown to have significant effects on various types of cells and cellular processes. It has been identified as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage . In diet-induced obese and db/db mice, Amorfrutin A treatment strongly improves insulin resistance and other metabolic and inflammatory parameters .

Molecular Mechanism

Amorfrutin A exerts its effects at the molecular level through several mechanisms. It inhibits apoptosis and autophagy processes through gene methylation- and miRNA-dependent regulation . It also affects the expression levels of apoptosis-focused and autophagy-related miRNAs .

Temporal Effects in Laboratory Settings

The effects of Amorfrutin A on cells have been observed over time in laboratory settings. For example, a 6-hour delayed post-treatment with Amorfrutin B prevented hypoxia/ischemia-induced neuronal apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of Amorfrutin A vary with different dosages. In diet-induced obese and db/db mice, Amorfrutin A treatment strongly improves insulin resistance and other metabolic and inflammatory parameters .

Metabolic Pathways

Amorfrutin A is involved in the PPARγ signaling pathway . It stimulates PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ and PGC1α .

Chemical Reactions Analysis

Amorfrutin A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the aromatic ring or the side chains. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Properties

IUPAC Name

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-9,13,22H,10-12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNFTPUIYFUXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591701
Record name 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80489-90-3
Record name 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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